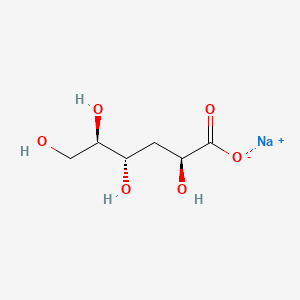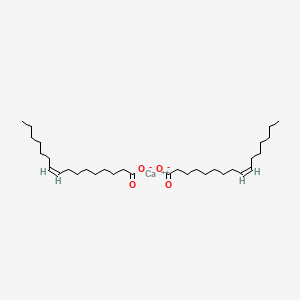
Mercury chloride hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury chloride hydroxide is an inorganic compound composed of mercury, chlorine, and hydroxide ions. It is known for its unique chemical properties and applications in various fields. This compound is typically encountered in the form of a white crystalline solid and is highly toxic.
準備方法
Synthetic Routes and Reaction Conditions
Mercury chloride hydroxide can be synthesized through several methods. One common method involves the reaction of mercury(II) chloride with sodium hydroxide. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting mercury(II) chloride with a strong base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in large reactors with precise control over temperature and concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
Mercury chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide.
Reduction: It can be reduced to elemental mercury.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Common reducing agents include stannous chloride and iron(II) sulfate.
Substitution: Reactions with halides like sodium chloride or potassium bromide are common.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO)
Reduction: Elemental mercury (Hg)
Substitution: Various mercury halides and hydroxides
科学的研究の応用
Mercury chloride hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving mercury toxicity and its effects on biological systems.
Medicine: Historically used in antiseptics and disinfectants, though its use has declined due to toxicity concerns.
Industry: Utilized in the production of other mercury compounds and in certain industrial processes requiring mercury catalysts.
作用機序
The mechanism of action of mercury chloride hydroxide involves its interaction with cellular components, leading to the disruption of cellular processes. It primarily targets thiol groups in proteins and enzymes, inhibiting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
- Mercury(II) chloride (HgCl2)
- Mercury(II) oxide (HgO)
- Mercury(I) chloride (Hg2Cl2)
Uniqueness
Mercury chloride hydroxide is unique due to its combination of chloride and hydroxide ions, which imparts distinct chemical properties compared to other mercury compounds. Its reactivity and applications in various fields make it a compound of interest in scientific research and industrial processes.
特性
CAS番号 |
13759-23-4 |
|---|---|
分子式 |
ClHHgO |
分子量 |
253.05 g/mol |
IUPAC名 |
mercury(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |
InChIキー |
TWPJWWZLHMWVEN-UHFFFAOYSA-L |
正規SMILES |
[OH-].[Cl-].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


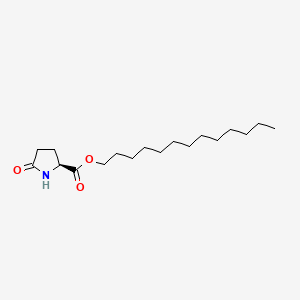
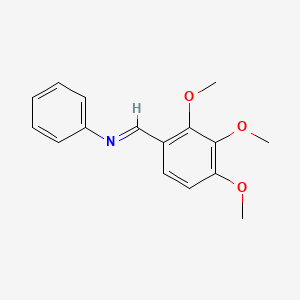
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

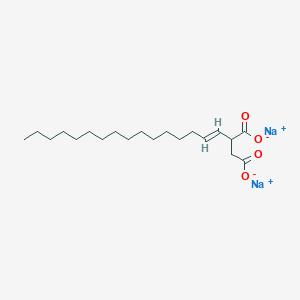

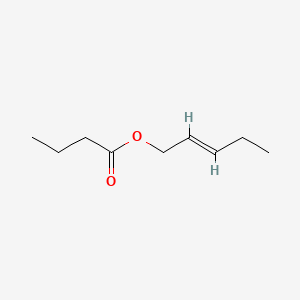
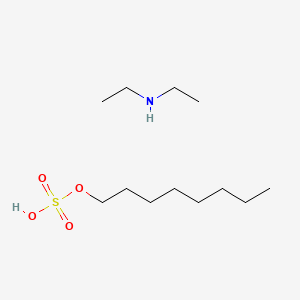
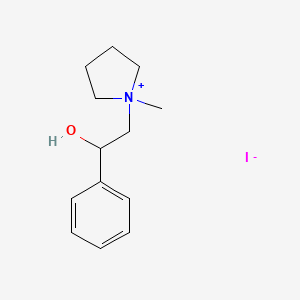

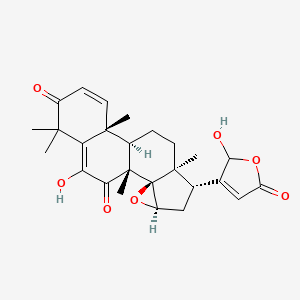
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
